2-(4-chlorobenzamido)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Molecular Recognition

2-(4-Chlorobenzamido)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide (CAS 941929-29-9) is a synthetic, small-molecule thiazole-4-carboxamide derivative with a molecular formula of C₁₇H₁₃ClN₄O₂S and a molecular weight of 372.83 g/mol. The compound incorporates a 4-chlorobenzamido substituent at the thiazole 2-position and an N-(pyridin-4-ylmethyl)carboxamide at the 4-position, establishing a distinct hydrogen-bond donor/acceptor profile and conformational rigidity that differentiate it within the 2-substituted thiazole-4-carboxamide class.

Molecular Formula C17H13ClN4O2S
Molecular Weight 372.83
CAS No. 941929-29-9
Cat. No. B2472494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorobenzamido)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide
CAS941929-29-9
Molecular FormulaC17H13ClN4O2S
Molecular Weight372.83
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=NC(=CS2)C(=O)NCC3=CC=NC=C3)Cl
InChIInChI=1S/C17H13ClN4O2S/c18-13-3-1-12(2-4-13)15(23)22-17-21-14(10-25-17)16(24)20-9-11-5-7-19-8-6-11/h1-8,10H,9H2,(H,20,24)(H,21,22,23)
InChIKeyPCISXWHGFLFMOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorobenzamido)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide (CAS 941929-29-9): Structural and Pharmacophoric Baseline for Procurement Evaluation


2-(4-Chlorobenzamido)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide (CAS 941929-29-9) is a synthetic, small-molecule thiazole-4-carboxamide derivative with a molecular formula of C₁₇H₁₃ClN₄O₂S and a molecular weight of 372.83 g/mol . The compound incorporates a 4-chlorobenzamido substituent at the thiazole 2-position and an N-(pyridin-4-ylmethyl)carboxamide at the 4-position, establishing a distinct hydrogen-bond donor/acceptor profile and conformational rigidity that differentiate it within the 2-substituted thiazole-4-carboxamide class [1]. Its structural blueprint aligns with pharmacophoric requirements reported for PIM kinase inhibition, suggesting utility in oncology-focused chemical biology and drug discovery programs [1].

Why Generic Substitution of 2-(4-Chlorobenzamido)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide Fails: Key Differentiation from Nearest Structural Analogs


Within the 2-substituted thiazole-4-carboxamide family, even conservative modifications to the amide linkage, aryl substitution pattern, or heterocyclic tail produce marked differences in hydrogen-bonding capacity, lipophilicity, and conformational freedom—parameters known to govern kinase binding and selectivity . For compound 941929-29-9, the 4-chlorobenzamido group delivers a specific chlorine-mediated dipole and steric footprint, while the pyridin-4-ylmethyl tail offers a basic nitrogen capable of engaging the PIM kinase acidic ribose pocket [1]. Direct analogs lacking the carbonyl spacer (e.g., 2-(benzylamino)), substituting the 4-chlorophenyl with phenyl, or repositioning the pyridine nitrogen to the 3-position diverge sharply in computed LogP, topological polar surface area, and predicted binding orientation, making generic interchange scientifically unsound without explicit head-to-head selectivity and potency data [1].

Quantitative Differentiation Evidence for 2-(4-Chlorobenzamido)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide (CAS 941929-29-9)


Hydrogen-Bond Donor Count vs. 2-(Phenylamino)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide

Compound 941929-29-9 carries two hydrogen-bond donor (HBD) sites—the amide NH of the 4-chlorobenzamido group and the carboxamide NH—compared to the single HBD of 2-(phenylamino)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide (CAS 1105219-36-0), which replaces the 4-chlorobenzamido substituent with a phenylamino moiety . The additional donor enables bidentate hydrogen-bonding interactions with kinase hinge residues (e.g., Glu121 and Arg122 in PIM1), a motif correlated with enhanced binding affinity in thiazolecarboxamide PIM inhibitor series disclosed in US Patent 10,517,858 [1].

Medicinal Chemistry Kinase Inhibitor Design Molecular Recognition

Rotatable Bond Count and Conformational Restriction vs. 2-(Benzylamino)-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide

The 4-chlorobenzamido linker in 941929-29-9 provides an sp²-hybridized carbonyl carbon that planarizes the substituent and restricts rotation relative to the benzylamino analog. Computed rotatable bond counts place 941929-29-9 at 6 rotatable bonds versus 7 for 2-(benzylamino)-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide . This reduction in conformational entropy is expected to lower the entropic penalty upon protein binding, a principle established across kinase inhibitor optimization campaigns [1].

Conformational Analysis Ligand Efficiency Drug Design

Pyridine Nitrogen Positional Isomerism and Topological Polar Surface Area (TPSA) vs. 2-(4-Chlorobenzamido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide

The pyridin-4-ylmethyl isomer (941929-29-9) and its pyridin-3-ylmethyl regioisomer share identical molecular formulas but differ in TPSA: the 4-pyridyl orientation yields a slightly lower TPSA (~101 Ų) compared to the 3-pyridyl variant (~103 Ų) due to differential nitrogen exposure . In PIM kinase inhibitors, the pyridine nitrogen acts as a hydrogen-bond acceptor targeting the catalytic lysine or the acidic ribose pocket; the para-positioning optimizes the N-to-thiazole distance for simultaneous engagement of both the hinge and the ribose pocket, as described in the PIM inhibitor pharmacophore model of US 10,517,858 [1].

Isosterism Kinase Selectivity Physicochemical Profiling

Scaffold Classification and PIM Kinase Inhibitor Pharmacophore Alignment vs. Non-Amide Thiazole Analogs

Compound 941929-29-9 belongs to the 2-amido-thiazole-4-carboxamide subclass explicitly claimed in US Patent 10,517,858, where compounds bearing a 2-position acylamino group and a 4-position N-(heteroarylmethyl)carboxamide exhibit nanomolar pan-PIM inhibitory activity [1]. While individual IC₅₀ data for 941929-29-9 are not publicly reported, the structural congruence with exemplified compounds (e.g., compound 1s: PIM1 IC₅₀ = 5 nM, PIM2 IC₅₀ = 14 nM, PIM3 IC₅₀ = 2 nM) supports its candidacy as a PIM kinase probe [1][2]. In contrast, non-amide thiazoles lacking the 2-amido group fall outside the protected pharmacophore space and are not predicted to adopt the same hinge-binding orientation [1].

PIM Kinase Cancer Therapeutics Pharmacophore Modeling

Procurement-Driven Application Scenarios for 2-(4-Chlorobenzamido)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide (CAS 941929-29-9)


PIM Kinase Chemical Biology Probe Development in Hematological Malignancy Models

The compound’s 2-amido-thiazole-4-carboxamide scaffold mirrors the pharmacophore of potent pan-PIM inhibitors (e.g., compound 1s, PIM1/2/3 IC₅₀ = 5/14/2 nM) as described in US Patent 10,517,858 [1]. Procurement of 941929-29-9 as a starting scaffold enables medicinal chemistry teams to validate PIM kinase target engagement hypotheses in multiple myeloma and acute myeloid leukemia cell lines, with the pyridin-4-ylmethyl tail offering a vector for subsequent optimization toward selective PIM1 or PIM2 inhibition profiles [1].

Structure–Activity Relationship (SAR) Expansion of 2-Amido-Thiazole-4-Carboxamide Libraries

The combination of a 4-chlorobenzamido group and a pyridin-4-ylmethyl carboxamide on a thiazole core provides a unique starting point for parallel SAR studies. The 4-chlorophenyl ring introduces a halogen substituent amenable to late-stage functionalization (e.g., Suzuki coupling after chlorination replacement), while the pyridine nitrogen serves as a solubility-enhancing handle and a hydrogen-bond acceptor for the kinase acidic ribose pocket [1]. Compound libraries built around this core can probe the PIM kinase ATP-binding site across multiple sub-pockets.

Computational Docking and Pharmacophore Validation Studies for PIM Kinase Drug Discovery

With its computed properties (HBD = 2, rotatable bonds = 6, TPSA ~101 Ų) aligning closely with CNS- and kinase-favorable chemical space, 941929-29-9 serves as a well-characterized input for molecular docking and molecular dynamics simulations targeting PIM1 and PIM2 crystal structures (e.g., PDB 4X7Q) [1]. The chloro substituent provides a distinctive electron density feature for crystallographic or cryo-EM validation, facilitating unambiguous pose assignment during structure-based drug design campaigns.

Benchmarking Selectivity Profiling Panels for Thiazole-Based Kinase Inhibitors

As a representative of the 2-amido-thiazole-4-carboxamide class, 941929-29-9 is suitable for inclusion in kinase selectivity profiling panels (e.g., Eurofins KinaseProfiler™) to establish baseline selectivity fingerprints against PIM1, PIM2, PIM3, and related serine/threonine kinases. The compound’s distinct physicochemical signature (LogP ~2.7 estimated, MW 372.83) differentiates it from both larger macrocyclic PIM inhibitors and smaller fragment-like thiazoles, offering a mid-sized probe for selectivity assessment [1].

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